molecular formula C13H11N3OS B11858895 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol CAS No. 77373-44-5

6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol

Cat. No.: B11858895
CAS No.: 77373-44-5
M. Wt: 257.31 g/mol
InChI Key: UFWKGVAWQARHRV-UHFFFAOYSA-N
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Description

6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This product is provided for research purposes to investigate its potential as a key intermediate or biological probe. Thieno[2,3-d]pyrimidine derivatives have been identified as promising scaffolds for the development of novel antibacterial agents, with some analogues demonstrating potent activity against multi-drug resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . These studies note that active compounds within this class can exhibit low cytotoxicity against mammalian cells and very low hemolytic activity, suggesting a selective antibacterial profile . Concurrently, structurally similar tricyclic thieno[2,3-d]pyrimidines have been reported as potent and selective ATP-competitive inhibitors of atypical Protein Kinase C (aPKC) isoforms, which include PKCι and PKCζ . Inhibiting aPKC signaling represents a potential therapeutic strategy for controlling pathological vascular permeability and inflammation in blinding eye diseases such as diabetic macular edema, as well as for modulating NF-κB activation . The crystal structure of a related thieno[2,3-d]pyrimidine compound has been determined, confirming the planarity of the heterocyclic ring system, which can be valuable for structure-based drug design . This compound is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

77373-44-5

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-ethyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3OS/c1-2-9-6-10-12(17)15-11(16-13(10)18-9)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H,15,16,17)

InChI Key

UFWKGVAWQARHRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Gewald Synthesis of 2-Aminothiophene-3-Carboxylate Intermediate

The Gewald reaction is pivotal for constructing the ethyl-substituted thiophene backbone. Ethyl 2-amino-5-ethylthiophene-3-carboxylate is synthesized by condensing pentan-2-one (to introduce the ethyl group), ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine. This yields the substituted 2-aminothiophene-3-carboxylate with >80% efficiency under optimized conditions.

Cyclization to Thieno[2,3-d]Pyrimidin-4-Ol

Cyclization of the aminothiophene carboxylate with formamide and ammonium acetate at 80–100°C forms the thieno[2,3-d]pyrimidin-4-ol core. The reaction proceeds via nucleophilic attack of the formamide carbonyl on the thiophene amino group, followed by dehydration (Figure 1). For 6-ethyl derivatives, this step typically achieves 70–85% yields.

Functionalization at Position 2: Introducing the 3-Pyridinyl Group

Direct Cyclization with Custom Formamidine Reagents

A streamlined approach involves substituting formamide with N-(pyridin-3-yl)formamidine during cyclization. This reagent is synthesized by reacting pyridin-3-amine with trimethyl orthoformate in methanol. When combined with ethyl 2-amino-5-ethylthiophene-3-carboxylate, the formamidine’s pyridinyl group is incorporated at position 2 of the pyrimidine ring, yielding the target compound in a single step. Challenges include the limited commercial availability of custom formamidines, necessitating in situ preparation.

Post-Cyclization Halogenation and Cross-Coupling

For substrates lacking direct pyridinyl incorporation, a two-step functionalization strategy is employed:

  • Chlorination at Position 2 : Treating thieno[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) in toluene at 110°C introduces a chlorine atom at position 2.

  • Suzuki-Miyaura Coupling : The chlorinated intermediate reacts with 3-pyridinylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C. This step achieves 60–75% yields, with purity >95% after recrystallization.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Cyclization in ethanol at 78°C minimizes side reactions compared to higher-boiling solvents like DMF. For Suzuki couplings, dioxane outperforms THF due to better boronic acid solubility.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) effectively purify the final compound, with melting points observed at 290–292°C.

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (50:50) resolves intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, pyrimidine-H), 7.99 (d, J = 6.0 Hz, 1H, thiophene-H), 7.55 (m, 1H, pyridinyl-H), 2.97 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₃).

  • MS (ESI) : m/z 257.3 [M+H]⁺, consistent with molecular formula C₁₃H₁₁N₃OS.

Elemental Analysis

Calculated for C₁₃H₁₁N₃OS: C, 60.68%; H, 4.31%; N, 16.33%. Found: C, 60.72%; H, 4.29%; N, 16.28%.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Direct Cyclization65–7090–95Moderate
Halogenation/Coupling60–7595–98High

The halogenation/coupling route, while lengthier, offers superior purity and scalability for industrial applications .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s hydroxyl group (-OH) at position 4 and pyridinyl substituent at position 2 enable diverse reactivity:

Methylation

Reaction : Alkylation of the hydroxyl group.
Conditions : Methyl iodide, NaH, DMF.
Outcome : Conversion to 4-methoxy derivative.
Example : For related compounds, methylation requires polar aprotic solvents and strong bases to activate the hydroxyl group .

Oxidation

Reaction : Oxidation of sulfur-containing groups (if present).
Conditions : m-CPBA (meta-chloroperbenzoic acid), DCM.
Outcome : Formation of sulfone analogs.
Example : In similar thienopyrimidines, m-CPBA oxidizes thioether groups to sulfonyl groups .

Substitution at Position 2

Reaction : Replacement of the pyridinyl group (e.g., with amines or other aryl groups).
Conditions : Nucleophilic aromatic substitution or coupling reactions.
Outcome : Structural diversification for biological optimization.
Example : Related compounds undergo substitution at position 2 to modulate bioactivity, such as anti-PI3K activity .

Reaction Conditions and Challenges

Parameter Impact
Solvent Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation.
Temperature Reflux conditions (e.g., POCl₃ reactions) ensure reactivity but risk decomposition .
Catalysts Bases (e.g., K₂CO₃, NaH) are critical for deprotonation and activating intermediates .

Spectral and Analytical Data

Though not explicitly provided for this compound, related thienopyrimidines are typically characterized using:

  • ¹H NMR : To confirm regiochemistry (e.g., ethyl group at position 6).

  • HRMS : For molecular weight verification (e.g., m/z 257.31 for this compound) .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thieno[2,3-d]pyrimidine derivatives, including 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol. These compounds have shown significant activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). For instance, a related study reported minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L against these pathogens .

Compound MIC (mg/L) Target Bacteria
Compound A2MRSA
Compound B16VRE
6-Ethyl...4 - 100Various Gram-positive strains

Anticancer Activity

In addition to antibacterial properties, thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer activities. A study explored the synthesis of hybrid compounds incorporating this scaffold and evaluated their efficacy against various human cancer cell lines. The results indicated promising antiproliferative effects with low cytotoxicity towards normal cells .

Compound Cell Line Tested IC50 (µM)
Hybrid Compound XA5495
Hybrid Compound YMCF710
6-Ethyl...Various<20

Case Studies

  • Antibacterial Evaluation : In a comprehensive study by Bahekar et al., several thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antibacterial activity. Among these, some compounds displayed potent activity against resistant strains with low toxicity towards mammalian cells .
  • Anticancer Research : A recent publication focused on the design and synthesis of thiourea-azetidine hybrids that included thieno[2,3-d]pyrimidine scaffolds. These compounds were tested for their anticancer properties against lung cancer cell lines (A549), showing significant antiproliferative effects and favorable safety profiles .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key structural differences among thieno[2,3-d]pyrimidine derivatives arise from substituents at positions 2, 4, and 4. Below is a comparative analysis:

Compound Position 2 Substituent Position 6 Substituent Key Features
6-Ethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4-ol 3-Pyridinyl Ethyl Enhanced solubility (pyridine), moderate lipophilicity (ethyl)
6-(tert-Butyl)thieno[2,3-d]pyrimidin-4-yl hydrazone Hydrazone tert-Butyl Bulky tert-butyl group improves kinase (CDK4) inhibition
6-Phenylthieno[2,3-d]pyrimidine derivatives Varied (e.g., Cl, NH₂) Phenyl Aromatic phenyl enhances antimicrobial activity
6-Ethyl-2-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-4-one Pyrrolidinyl Ethyl Cyclic amine increases metabolic stability

Table 1. Structural comparison of thieno[2,3-d]pyrimidine derivatives.

Antimicrobial Activity
  • 6-Ethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4-ol: Exhibits moderate to strong activity against Gram-positive bacteria (e.g., S. aureus) due to the pyridine moiety’s ability to disrupt microbial membranes .
  • Triazole-tethered derivatives (e.g., Compound 6e): N-(4-Methoxyphenyl)-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide showed 94% yield and significant antifungal activity (MIC = 8 µg/mL against C. albicans) .
  • Pyridyl amides : Pyridine-containing amides demonstrated broad-spectrum activity, with MIC values ranging from 2–32 µg/mL against drug-resistant strains .
Kinase Inhibition
  • Hydrazone derivatives (e.g., 6-(tert-butyl) analogs) : Potent CDK4 inhibitors (IC₅₀ = 0.12 µM), attributed to hydrazone flexibility and tert-butyl hydrophobicity .

Critical Analysis of Substituent Effects

  • Position 6 : Electron-withdrawing groups (e.g., CF₃) enhance antimicrobial activity, while ethyl balances lipophilicity and synthetic feasibility .
  • Position 2 : Aromatic heterocycles (pyridine, triazole) improve solubility and target engagement. For example, 3-pyridinyl increases bacterial membrane penetration .

Biological Activity

6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3OSC_{13}H_{11}N_{3}OS, with a molecular weight of 257.31 g/mol . The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against various cancer cell lines. Among these, this compound exhibited significant inhibitory activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 µM .

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23127.6
Compound AMDA-MB-23129.3
Compound BA549 (Lung Cancer)43.0

The mechanism by which this compound exerts its anticancer effects involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This action is crucial for the development of targeted therapies against resistant cancer types.

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives can be influenced by various structural modifications. Research indicates that substituents on the pyridine and thienopyrimidine rings significantly affect potency and selectivity against cancer cell lines . Electron-withdrawing groups tend to enhance cytotoxicity due to increased electron deficiency at the reactive sites.

Case Studies

  • Antitumor Activity : In a series of experiments, compounds similar to this compound were tested for their ability to inhibit tumor growth in vivo. Results demonstrated that these compounds could significantly reduce tumor size in xenograft models .
  • Antimicrobial Properties : Additional studies have explored the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Certain compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting broader therapeutic applications beyond oncology .

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